1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one
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Overview
Description
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound that belongs to the class of benzisoxazole derivatives This compound is notable for its unique structural features, which include a chlorophenyl group, a benzisoxazole ring, and a dimethylamino-propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one typically involves multiple steps:
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of ortho-nitrobenzyl alcohols with nitriles under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as a starting material.
Formation of Dimethylamino-Propenone Moiety: This step involves the condensation of dimethylamine with an appropriate propenone precursor, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives of the benzisoxazole ring.
Reduction Products: Reduced forms of the propenone moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one
- 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one
Uniqueness
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)10-9-17(22)13-5-8-16-15(11-13)18(23-20-16)12-3-6-14(19)7-4-12/h3-11H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFKSAXQSBPCDT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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